Azetidin-3-one Hydrochloride

Übersicht

Beschreibung

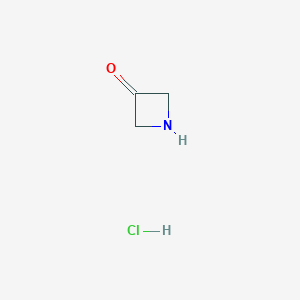

Azetidin-3-one Hydrochloride is a chemical compound with the molecular formula C3H6ClNO. It is a hydrochloride salt of azetidin-3-one, a four-membered nitrogen-containing heterocycle. This compound is known for its significant ring strain, which contributes to its unique reactivity and stability compared to other similar compounds. This compound is used in various fields, including organic synthesis and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Azetidin-3-one Hydrochloride can be synthesized through several methods. One common approach involves the cyclization of β-amino acids or their derivatives. The reaction typically requires the use of strong acids or bases to facilitate the cyclization process. For instance, the cyclization of β-amino acid esters in the presence of hydrochloric acid can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The process may include steps such as the purification of intermediates and the crystallization of the final product to ensure high-quality output .

Analyse Chemischer Reaktionen

Ring-Opening Reactions

Azetidin-3-one hydrochloride undergoes ring-opening under acidic or nucleophilic conditions due to its inherent ring strain (angle deviation from ideal tetrahedral geometry).

Hydrochloric Acid-Mediated Ring Opening

Heating this compound with concentrated HCl induces ring cleavage, yielding γ-chloroamines. This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by chloride at the β-carbon .

Example Reaction:

$$ \text{this compound} + \text{HCl} \xrightarrow{\Delta} \text{CH}_2(\text{Cl})\text{CH}_2\text{NH}_2\cdot\text{HCl} $$

Hydrogenolytic Ring Opening

Catalytic hydrogenation with palladium carbon (Pd/C) under acidic conditions selectively reduces the ketone to a hydroxyl group while cleaving protective benzyl groups:

| Conditions | Product | Yield | Purity | Source |

|---|---|---|---|---|

| Pd/C, HCl, H₂, 99°C, 5h | 3-Hydroxy-azetidine hydrochloride | >90% | >98% |

Reduction Reactions

The ketone moiety in this compound is susceptible to reduction, enabling access to azetidine alcohols.

Sodium Borohydride (NaBH₄) Reduction

NaBH₄ selectively reduces the carbonyl group to a secondary alcohol without ring opening:

$$ \text{this compound} + \text{NaBH}_4 \rightarrow \text{Azetidin-3-ol Hydrochloride} $$

Key Data:

Nucleophilic Additions

The carbonyl group participates in nucleophilic additions, forming substituted azetidines.

Grignard Reagent Addition

Organomagnesium reagents react with this compound to yield tertiary alcohols:

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| MeMgBr | 3-(Methyl)azetidin-3-ol HCl | 78% | THF, −78°C, 2h |

Acid-Catalyzed Rearrangements

Under acidic conditions, this compound undergoes rearrangements to form fused or functionalized heterocycles.

Epoxidation and Spirocyclization

Treatment with m-chloroperbenzoic acid (m-CPBA) generates oxazaspiropentane intermediates, which rearrange to fused azetidin-3-ones :

Example Reaction:

$$ \text{this compound} + \text{m-CPBA} \rightarrow \text{Spiro-oxaziridine} \rightarrow \text{Fused Azetidin-3-one} $$

Data Highlights:

Sulfonylation and Alkylation

The nitrogen atom undergoes alkylation or sulfonylation to form protected derivatives:

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Benzyl chloroformate | N-Cbz-azetidin-3-one hydrochloride | 86% | DCM, 0°C, 2h | |

| Tosyl chloride | N-Ts-azetidin-3-one hydrochloride | 91% | Pyridine, RT, 12h |

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Key Product | Yield | Selectivity |

|---|---|---|---|---|

| Ring-opening | HCl, Δ | γ-Chloroamine | Quant. | N/A |

| Reduction | NaBH₄, 0°C | Azetidin-3-ol HCl | 89% | >95% |

| Nucleophilic addition | MeMgBr, THF, −78°C | 3-Methyl-azetidin-3-ol HCl | 78% | N/A |

| Spirocyclization | m-CPBA, DCE, RT | Fused azetidin-3-one | 85% | >19:1 dr |

Stability and Handling

-

Storage: Requires inert atmosphere and refrigeration (2–8°C) to prevent decomposition .

-

Reactivity: Hygroscopic; reacts vigorously with strong oxidizing agents .

This compound’s reactivity is leveraged in synthesizing bioactive molecules, including β-lactam antibiotics and spirocyclic scaffolds. Future research directions include expanding its utility in asymmetric catalysis and C–H functionalization .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Azetidin-3-one Hydrochloride as a Bioactive Scaffold

Azetidin-3-one derivatives have been identified as potential bioactive compounds. They serve as scaffolds for the development of drugs targeting various diseases. For instance, azetidine rings are prevalent in the structures of several pharmaceutical agents, including those with antimalarial and anticancer activities. The synthesis of azetidin-3-one has been linked to compounds like cobimetinib, a selective kinase inhibitor, showcasing its utility in drug development .

Case Study: Antimalarial Activity

Recent studies have demonstrated that bicyclic azetidines containing the azetidin-3-one moiety exhibit promising antimalarial properties. The Schreiber group reported a novel method for synthesizing such compounds through C(sp3)–H arylation, leading to the identification of lead compounds with significant biological activity against malaria . The synthesis involved palladium-catalyzed reactions that allowed for high functional group tolerance and stereoselectivity.

Synthetic Applications

Synthesis Techniques

This compound has been utilized as a key intermediate in various synthetic pathways. Its ability to undergo selective reactions makes it valuable in creating more complex molecules. For instance, gold-catalyzed intermolecular oxidation of alkynes has been employed to synthesize azetidin-3-ones with high yields and stereoselectivity . This method highlights the versatility of azetidin-3-one in synthetic organic chemistry.

Table 1: Synthesis Methods for this compound

| Method | Yield (%) | Key Features |

|---|---|---|

| Gold-Catalyzed Intermolecular | 85 | High stereoselectivity; efficient functionalization |

| Palladium-Catalyzed C(sp3)–H | 52 | Broad substrate scope; applicable to complex scaffolds |

| Diastereoselective Transformations | Varies | Enables rapid extension of chemical space |

Chemical Reactivity and Transformations

Reactivity Profiles

The azetidin-3-one structure is characterized by its reactivity towards nucleophiles and electrophiles, making it suitable for various chemical transformations. For example, studies have shown that azetidin-3-one can undergo regioselective reactions leading to diverse derivatives with potential therapeutic applications .

Case Study: Regioselective Amination

In one study, oxidative allene amination was applied to synthesize azetidin-3-ones effectively. The methodology allowed for regioselective control over the product formation, demonstrating the compound's flexibility in synthetic applications . This reaction showcases how azetidin-3-one can be manipulated to yield products with specific functional groups that are crucial for biological activity.

Wirkmechanismus

The mechanism of action of Azetidin-3-one Hydrochloride involves its interaction with various molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in a range of chemical reactions. This reactivity is harnessed in medicinal chemistry to develop compounds that can interact with specific biological targets, such as enzymes and receptors. The exact pathways involved depend on the specific application and the nature of the derivatives being studied .

Vergleich Mit ähnlichen Verbindungen

Azetidine: A four-membered nitrogen-containing heterocycle with similar ring strain but different reactivity.

Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and different stability.

Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different reactivity.

Uniqueness: Azetidin-3-one Hydrochloride is unique due to its balance of ring strain and stability, which makes it more reactive than pyrrolidine but more stable than aziridine. This unique combination of properties allows it to be used in a variety of chemical reactions and applications that other similar compounds may not be suitable for .

Biologische Aktivität

Azetidin-3-one Hydrochloride is a significant compound in medicinal chemistry, particularly noted for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and neuroprotective properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound (C₃H₆ClNO) is a hydrochloride salt of azetidin-3-one, a four-membered nitrogen-containing heterocycle. The unique ring structure contributes to its reactivity and stability, making it a valuable compound in organic synthesis and medicinal applications. The compound exhibits high gastrointestinal absorption, which is essential for its pharmacological effectiveness.

Anticancer Activity

Mechanism of Action

Research indicates that this compound and its derivatives exhibit potent anticancer activity by targeting tubulin polymerization. This interaction occurs at the colchicine-binding site on tubulin, leading to significant reductions in microtubule assembly and inducing apoptosis in cancer cells .

Case Studies

- MCF-7 Breast Cancer Cells : A study demonstrated that certain azetidinone derivatives showed IC₅₀ values as low as 0.075 µM, indicating strong antiproliferative effects with minimal toxicity to non-cancerous cells .

- Triple-Negative Breast Cancer : Compounds derived from azetidinone exhibited IC₅₀ values ranging from 0.033 µM to 0.620 µM against various triple-negative breast cancer cell lines, highlighting their potential as effective cancer therapeutics .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 32 | MCF-7 | 0.075 |

| 33 | Hs578T | 0.033 |

| CA-4 | MCF-7 | 3.9 |

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. It has shown effectiveness against various bacterial strains, contributing to its potential use in treating infections.

Biological Assays

Studies have reported that azetidinone derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria, making them candidates for further development into antimicrobial agents .

Neuroprotective Effects

Recent findings suggest that Azetidin-3-one derivatives may exhibit neuroprotective activities relevant to neurodegenerative diseases such as Alzheimer's and Parkinson's.

Research Findings

- Acetylcholinesterase Inhibition : Certain derivatives have demonstrated inhibition of acetylcholinesterase comparable to established drugs like rivastigmine, suggesting potential for treating cognitive disorders .

- Oxidative Stress Reduction : In models of glutamate-induced oxidative damage, specific azetidinone compounds reduced oxidative stress markers and caspase activity, indicating protective effects against neuronal damage .

Summary of Biological Activities

The biological activities of this compound are summarized below:

| Activity Type | Key Findings |

|---|---|

| Anticancer | Potent activity against MCF-7 and triple-negative breast cancer cells; mechanism via tubulin inhibition |

| Antimicrobial | Effective against various bacterial strains |

| Neuroprotective | Inhibition of acetylcholinesterase; reduction of oxidative stress in neuronal models |

Eigenschaften

IUPAC Name |

azetidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO.ClH/c5-3-1-4-2-3;/h4H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBXEQYQSIJAJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436588 | |

| Record name | Azetidin-3-one Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17557-84-5 | |

| Record name | Azetidin-3-one Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | azetidin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.